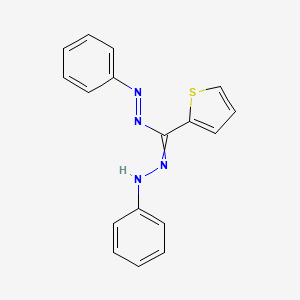
(R,R)-琥珀酸索利芬那辛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,R)-Solifenacin Succinate is a chemical compound used primarily in the treatment of overactive bladder symptoms, such as frequent or urgent urination and urinary incontinence. It is a selective muscarinic receptor antagonist that works by relaxing the bladder muscles to prevent urgent, frequent, or uncontrolled urination.
科学研究应用
(R,R)-Solifenacin Succinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of muscarinic receptor antagonists and their interactions with receptors.
Biology: It is used in studies of bladder function and the mechanisms underlying overactive bladder symptoms.
Medicine: It is used in clinical research to evaluate its efficacy and safety in the treatment of overactive bladder symptoms.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Solifenacin Succinate typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the key intermediate: The synthesis begins with the preparation of a key intermediate through a series of chemical reactions, such as alkylation, reduction, and cyclization.
Coupling reaction: The intermediate is then coupled with another compound to form the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain (R,R)-Solifenacin Succinate in high purity.
Industrial Production Methods
In industrial settings, the production of (R,R)-Solifenacin Succinate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification and isolation: The product is purified using industrial-scale techniques such as distillation, crystallization, and chromatography.
Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反应分析
Types of Reactions
(R,R)-Solifenacin Succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can lead to the formation of alcohols or amines.
Substitution: Can lead to the formation of various substituted derivatives of (R,R)-Solifenacin Succinate.
作用机制
(R,R)-Solifenacin Succinate exerts its effects by selectively blocking muscarinic receptors in the bladder. This action inhibits the binding of acetylcholine, a neurotransmitter that stimulates bladder contractions. By blocking these receptors, (R,R)-Solifenacin Succinate reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder.
Molecular Targets and Pathways
The primary molecular target of (R,R)-Solifenacin Succinate is the muscarinic receptor, specifically the M3 subtype, which is predominantly found in the bladder. The compound’s action on these receptors modulates the signaling pathways involved in bladder muscle contraction, leading to relaxation of the bladder muscles.
相似化合物的比较
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Tolterodine: A muscarinic receptor antagonist with a similar mechanism of action.
Darifenacin: A selective M3 receptor antagonist used for the same indication.
Uniqueness of (R,R)-Solifenacin Succinate
(R,R)-Solifenacin Succinate is unique in its high selectivity for the M3 muscarinic receptor subtype, which results in fewer side effects compared to other muscarinic receptor antagonists. Its long half-life also allows for once-daily dosing, improving patient compliance.
属性
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZMMZZRUPYENV-UMIAIAFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862207-70-3 |
Source


|
| Record name | (3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate butanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
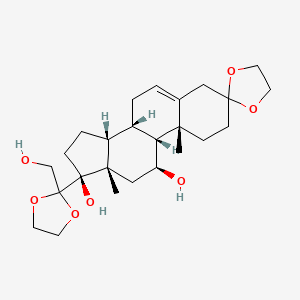
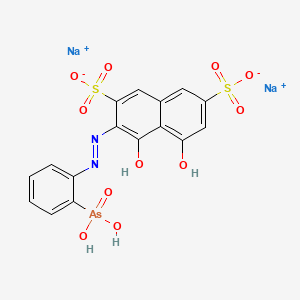
![(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide](/img/structure/B1147332.png)
![5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride](/img/structure/B1147334.png)

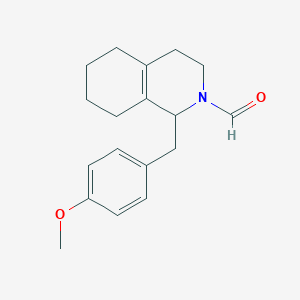
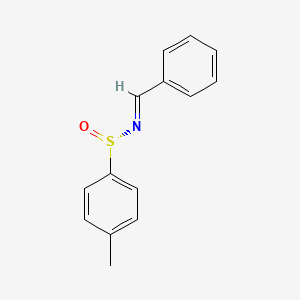

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
